

# An In-Depth Technical Guide to Dihydroergotamine Mesylate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Dihydroergotamine (DHE) mesylate is a semi-synthetic ergot alkaloid derivative of ergotamine, a compound produced by the fungus Claviceps purpurea.[1][2] First synthesized in 1943, it has a long history in the treatment of acute migraine and cluster headaches.[1] DHE's therapeutic efficacy is attributed to its complex pharmacology, primarily its interaction with multiple receptor systems, including serotonergic, adrenergic, and dopaminergic receptors.[1][3] This technical guide provides a comprehensive overview of the chemical structure and properties of **Dihydroergotamine Mesylate**, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

#### **Chemical Structure and Identification**

Dihydroergotamine is structurally similar to ergotamine, with the key difference being the hydrogenation of the double bond at the C9-C10 position of the lysergic acid moiety.[4] This structural modification significantly alters its pharmacological profile, leading to a more favorable side-effect profile compared to its parent compound.[2]



Identifier	Value
IUPAC Name	(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.0²,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Chemical Formula	C34H41N5O8S
Molecular Weight	679.79 g/mol
CAS Number	6190-39-2
SMILES String	CS(=O)(=O)O.CN1CINVALID-LINK N3C2=O">C@HC[C@@H]2c3cccc4[nH]cc(c34) C[C@H]21
InChI Key	ADYPXRFPBQGGAH-UMYZUSPBSA-N

## **Physicochemical Properties**

The physicochemical properties of **Dihydroergotamine Mesylate** are crucial for its formulation, delivery, and pharmacokinetic profile.



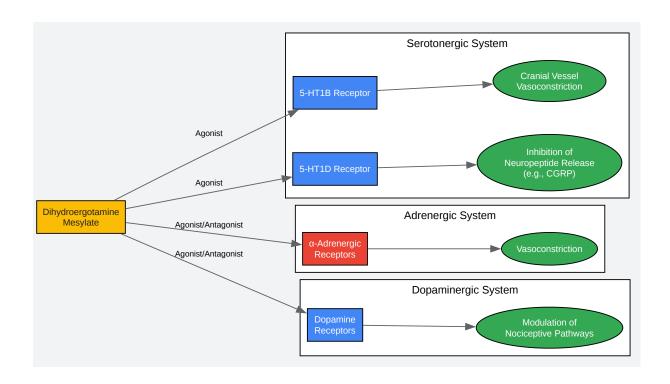
Property	Value	Reference
Melting Point	230 - 235 °C	[5]
pKa (Strongest Acidic)	9.71	[6]
pKa (Strongest Basic)	8.39	[6]
Solubility	Sparingly soluble in aqueous buffers. Soluble in organic solvents such as ethanol (~1 mg/mL), DMSO (~20 mg/mL), and dimethyl formamide (DMF) (~20 mg/mL).	[7]
logP	2.71	[6]
Polar Surface Area	118.21 Ų	[6]
Hydrogen Bond Donors	3	[6]
Hydrogen Bond Acceptors	6	[6]
Rotatable Bond Count	4	[6]

# Pharmacological Properties Mechanism of Action

**Dihydroergotamine Mesylate**'s primary mechanism of action involves its activity as a potent and non-selective agonist at serotonin (5-HT) receptors, particularly the 5-HT<sub>1</sub>B and 5-HT<sub>1</sub>D subtypes.[1] Activation of these receptors is believed to cause vasoconstriction of intracranial blood vessels, which become dilated during a migraine attack.[1] Additionally, DHE's interaction with 5-HT<sub>1</sub>D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), further contributing to its antimigraine effects.[3]

Beyond its serotonergic activity, DHE also exhibits affinity for alpha-adrenergic and dopaminergic receptors, which contributes to its complex pharmacological profile and therapeutic efficacy.[1][3]





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**Caption:** Signaling pathways of **Dihydroergotamine Mesylate**.

#### **Receptor Binding Affinity**

The following table summarizes the receptor binding affinities of Dihydroergotamine, providing insight into its broad pharmacological profile.



Receptor	Ki (nM)	IC50 (nM)	Reference
Serotonin Receptors			
5-HT1A	Agonist Activity	[8]	
5-HT <sub>1</sub> B	5-HT1B 0.58		
5-HT <sub>1</sub> D	Agonist Activity	[1]	
5-HT <sub>1</sub> F	149 (Antagonist)	[8]	
5-HT <sub>2</sub> A	-HT <sub>2</sub> A Agonist Activity		
5-HT <sub>2</sub> C	Agonist Activity	[8]	
5-HT <sub>3</sub>	>300	[8]	
5-HT4E	230	[8]	
5-HT₅A	Agonist Activity	[8]	
Adrenergic Receptors			
α1Β	Antagonist Activity	[8]	
α <sub>2</sub> Α	Antagonist Activity	[8]	
α2B	z <sub>2</sub> B 2.8		
α₂C	<sub>2</sub> C Antagonist Activity		
Dopamine Receptors			
Dı	- Antagonist Activity	[8]	
D <sub>2</sub>	0.47	[8]	
Dз	Antagonist Activity	[8]	
D4	Antagonist Activity	[8]	
D <sub>5</sub>	370	[8]	
Other Receptors			
CXCR7	6 μM (Agonist)	[8]	



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### **Pharmacokinetics**

The pharmacokinetic profile of **Dihydroergotamine Mesylate** is highly dependent on the route of administration. Oral bioavailability is poor due to extensive first-pass metabolism.[4] Alternative routes such as intranasal, intramuscular, and intravenous administration provide more reliable systemic exposure.

Parameter	Intranasal (2.0 mg)	Intramuscular (1.0 mg)	Intravenous (1.0 mg)	Reference
T <sub>max</sub> (hours)	~0.75	~0.5	~0.2	[9]
C <sub>max</sub> (pg/mL)	961	2175	14190	[9]
AUCo-inf (h*pg/mL)	6498	12030	-	[9]
Bioavailability	~32 (relative to IM)	-	100	[9]
Protein Binding (%)	93	93	93	[3]
Volume of Distribution (L)	~800	~800	~800	[3]
Metabolism	Hepatic (CYP3A4)	Hepatic (CYP3A4)	Hepatic (CYP3A4)	[3]
Elimination Half- life (hours)	Biphasic: ~1.5 (alpha), ~15 (beta)	Biphasic: ~1.5 (alpha), ~15 (beta)	Biphasic: ~1.5 (alpha), ~15 (beta)	[10]
Excretion	Primarily biliary/fecal	Primarily biliary/fecal	Primarily biliary/fecal	[3]

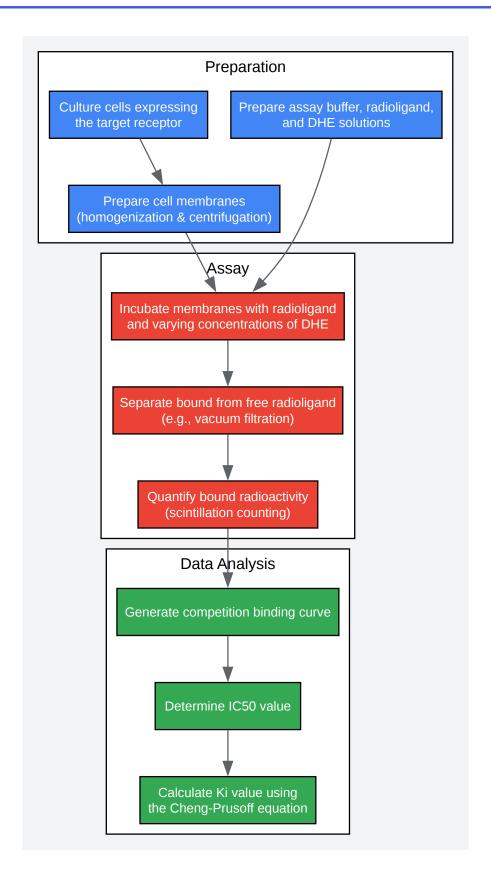
## **Experimental Protocols**



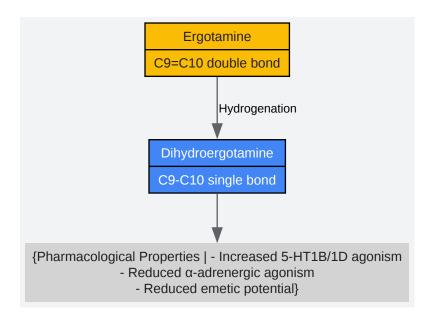
## **Radioligand Binding Assay (General Protocol)**

This protocol outlines a general procedure for determining the binding affinity of **Dihydroergotamine Mesylate** to a specific G-protein coupled receptor (GPCR) expressed in a cell line.









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- To cite this document: BenchChem. [An In-Depth Technical Guide to Dihydroergotamine Mesylate: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670596#chemical-structure-and-properties-of-dihydroergotamine-mesylate]

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